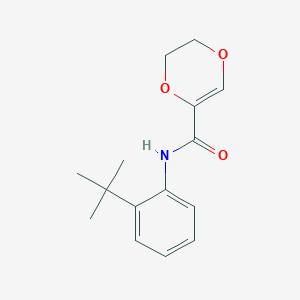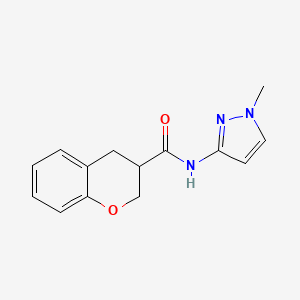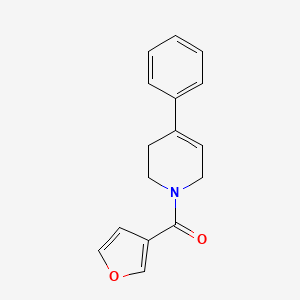
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as Furanone, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has also been shown to disrupt the biofilm formation of certain bacteria, making it a potential candidate for the development of new antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of bacteria and fungi, including antibiotic-resistant strains. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics and pesticides. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research and development of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the development of new antibiotics and pesticides based on the structure of this compound. Another direction is the study of this compound's potential applications in the treatment of inflammatory diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities at a lower cost, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with furfural in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain pure this compound.
Applications De Recherche Scientifique
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for the development of new pesticides. In food science, this compound has been studied for its ability to enhance the flavor and aroma of food products.
Propriétés
IUPAC Name |
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYEIQQOOYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)
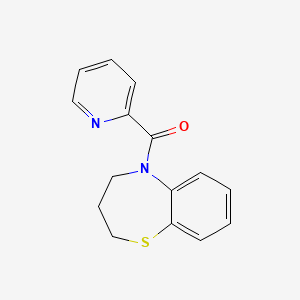

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
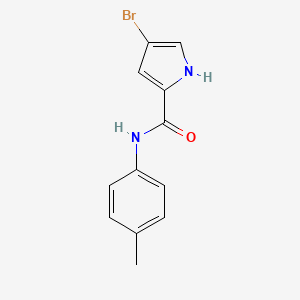
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
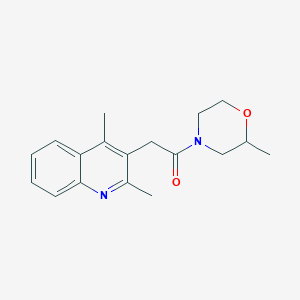
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)
